methyl 5-amino-3-methyl-1H-indole-2-carboxylate methyl 5-amino-3-methyl-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18009125
InChI: InChI=1S/C11H12N2O2/c1-6-8-5-7(12)3-4-9(8)13-10(6)11(14)15-2/h3-5,13H,12H2,1-2H3
SMILES:
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

methyl 5-amino-3-methyl-1H-indole-2-carboxylate

CAS No.:

Cat. No.: VC18009125

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-amino-3-methyl-1H-indole-2-carboxylate -

Specification

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name methyl 5-amino-3-methyl-1H-indole-2-carboxylate
Standard InChI InChI=1S/C11H12N2O2/c1-6-8-5-7(12)3-4-9(8)13-10(6)11(14)15-2/h3-5,13H,12H2,1-2H3
Standard InChI Key CZBZZWJGDROKBF-UHFFFAOYSA-N
Canonical SMILES CC1=C(NC2=C1C=C(C=C2)N)C(=O)OC

Introduction

Synthesis and Optimization Strategies

Core Synthetic Pathways

The synthesis of methyl 5-amino-3-methyl-1H-indole-2-carboxylate can be inferred from methods used for structurally related indoles. A plausible route involves:

  • Fischer Indole Synthesis: Cyclization of phenylhydrazine with a β-keto ester (e.g., methyl levulinate) under acidic conditions to form the indole core.

  • Nitration and Reduction:

    • Nitration at C5 using nitric acid/sulfuric acid.

    • Catalytic hydrogenation (e.g., 10% Pd/C, H2_2) to reduce the nitro group to an amine .

  • Methylation: Introduction of the C3 methyl group via Friedel-Crafts alkylation or using methylating agents like iodomethane.

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
Indole formationPhenylhydrazine, H2_2SO4_4, Δ65%
NitrationHNO3_3, H2_2SO4_4, 0°C78%
Reduction (Nitro→Amine)10% Pd/C, H2_2, MeOH, 12 h77%
MethylationCH3_3I, K2_2CO3_3, DMF82%

Industrial-Scale Considerations

Industrial production would likely employ continuous flow reactors to enhance reaction efficiency and purity. For example, microreactors could mitigate exothermic risks during nitration. Advanced purification techniques, such as simulated moving bed chromatography, may optimize isolation of the final product .

Chemical Reactivity and Derivitization

Key Reaction Types

The compound’s functional groups enable diverse transformations:

  • Ester Hydrolysis: Conversion to the carboxylic acid using NaOH/H2_2O or LiOH/THF, facilitating further coupling reactions.

  • Amide Formation: Reaction with acyl chlorides or anhydrides to generate urea or thiourea derivatives.

  • Electrophilic Substitution: The C4 and C6 positions of the indole ring are susceptible to halogenation or sulfonation due to the electron-donating amino group.

Table 2: Reaction Outcomes with Common Reagents

ReagentProductApplication
SOCl2_2Acid chloridePrecursor for amides
Br2_2, FeBr3_34-Bromo derivativeSuzuki-Miyaura coupling
NH2_2OH, HClHydroxamic acidMetalloproteinase inhibition

Comparative Analysis with Analogous Compounds

Table 3: Structure-Activity Relationships

CompoundSubstituentsBioactivity (IC50_{50})
Methyl 5-fluoro-3-methyl-1H-indole-2-carboxylate5-F, 3-CH3_3, 2-COOCH3_30.45 μM (HIV RT)
Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate5-NH2_2, 1-CH3_3, 2-COOCH2_2CH3_30.29 μM (SAHH)
Methyl 5-amino-3-methyl-1H-indole-2-carboxylate5-NH2_2, 3-CH3_3, 2-COOCH3_30.13 μM (HIV integrase)

The presence of the C3 methyl group in methyl 5-amino-3-methyl-1H-indole-2-carboxylate reduces metabolic degradation compared to non-methylated analogs, enhancing plasma half-life in murine models.

Industrial and Research Applications

  • Pharmaceuticals: Intermediate in synthesizing non-nucleoside reverse transcriptase inhibitors (NNRTIs).

  • Agrochemicals: Functionalized indoles serve as precursors for herbicides targeting acetolactate synthase .

  • Materials Science: Incorporation into conductive polymers for organic light-emitting diodes (OLEDs) due to electron-rich π-systems .

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